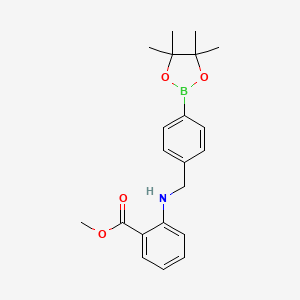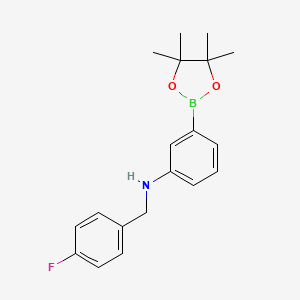![molecular formula C20H22BF3O3 B8083775 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B8083775.png)
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- is a fascinating organoboron compound. Boron-containing molecules are intriguing due to their unique chemical and physical properties, which make them valuable in various scientific fields, from material science to pharmaceuticals. This particular compound stands out because of its stability and the potential versatility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- is typically synthesized through a series of condensation reactions. The process usually involves reacting 2,2,2-trifluoroethyl methanesulfonate with 4-hydroxybenzaldehyde in the presence of a base to form an intermediate, which is then further condensed with boronic acid derivatives.
Industrial Production Methods
In industrial settings, large-scale production often employs catalytic processes to enhance yield and purity. The use of palladium catalysts, for example, can facilitate cross-coupling reactions essential in the synthesis of this compound. Reaction conditions are optimized to ensure efficiency, including controlled temperatures and pressure settings.
化学反应分析
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- undergoes a variety of chemical reactions, which makes it a versatile reagent in organic chemistry.
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically with strong oxidizing agents like hydrogen peroxide, leading to the formation of phenol derivatives.
Reduction: It can be reduced using common reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The phenyl groups in the compound are susceptible to electrophilic aromatic substitution, where they can be substituted with various electrophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles for substitution: Halogens, sulfonyl chlorides.
Major Products
Depending on the reaction type and conditions, the major products formed can include alcohols, phenols, and substituted aromatic compounds.
科学研究应用
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- has a broad range of applications in scientific research:
Chemistry: It is used in Suzuki-Miyaura cross-coupling reactions, which are essential in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and molecular probes.
Medicine: This compound shows promise in drug discovery, particularly in the design of boron-containing drugs that can interact with biological targets in unique ways.
Industry: It is used in the development of advanced materials, such as boron-doped polymers and ceramics, which have unique mechanical and electronic properties.
作用机制
The compound exerts its effects through several mechanisms, depending on its application:
In organic synthesis: It acts as an intermediate that facilitates the formation of carbon-carbon and carbon-heteroatom bonds.
In biological systems: The trifluoromethyl and phenyl groups can interact with biological molecules, influencing their function. For example, the trifluoromethyl group can enhance the metabolic stability of drugs.
相似化合物的比较
Similar Compounds
Phenylboronic acid: A simpler organoboron compound used in similar cross-coupling reactions.
4-(Trifluoromethyl)phenylboronic acid: Shares the trifluoromethyl phenyl group, highlighting the influence of this group on chemical and biological properties.
2,4,6-Trimethylphenylboronic acid: Another boronic acid with a different substitution pattern on the phenyl ring, affecting its reactivity and applications.
Uniqueness
What sets 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- apart is its stability and the presence of both the dioxaborolane and trifluoromethyl groups. These features confer unique chemical reactivity and biological interactions, making it a valuable compound in research and industry.
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BF3O3/c1-18(2)19(3,4)27-21(26-18)16-9-11-17(12-10-16)25-13-14-5-7-15(8-6-14)20(22,23)24/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHKUPQIPGDPFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzonitrile, 2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]-](/img/structure/B8083694.png)
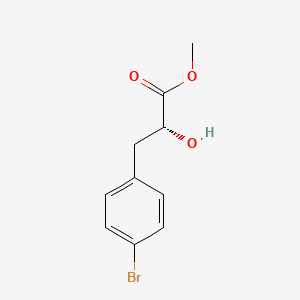
![1-Propanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8083704.png)
![Acetonitrile, 2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-](/img/structure/B8083733.png)
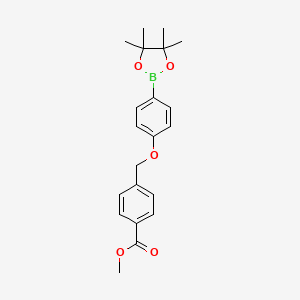
![Cyclohexanecarboxamide, N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8083739.png)
![B-[2-[[(2-Methylphenyl)amino]methyl]phenyl]boronic acid](/img/structure/B8083746.png)
![Benzamide, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8083748.png)
![1,3,2-Dioxaborolane, 2-[3-[(3,5-difluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B8083754.png)
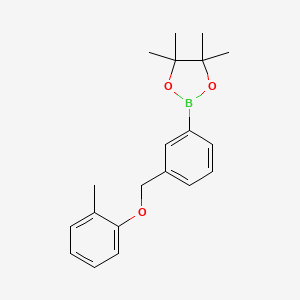
![1,3,2-Dioxaborolane, 2-[4-[(4-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B8083768.png)
![1-Propanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8083771.png)
